Ethyl thiazole-2-carboxylate

Medicinal Chemistry Drug Discovery Formulation Science

Ethyl thiazole-2-carboxylate is a privileged scaffold for CNS drug discovery, with a consensus logP of 1.39 favoring BBB penetration—unlike polar acid analogs. Its high-yielding, scalable synthesis (99% yield on >100 g) ensures reliable supply for large compound libraries. The ethyl ester serves as an orthogonal protecting group, enabling late-stage hydrolysis. Procure with confidence for HTS and medicinal chemistry campaigns.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 14527-42-5
Cat. No. B1318098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiazole-2-carboxylate
CAS14527-42-5
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CS1
InChIInChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3
InChIKeyMVMPKHJUPNWMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl thiazole-2-carboxylate (CAS 14527-42-5): A Verifiable Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl thiazole-2-carboxylate (CAS 14527-42-5) is a heterocyclic organic compound comprising a five-membered thiazole ring (C3HNS) with an ethyl carboxylate substituent at the 2-position, with a molecular weight of 157.19 g/mol and the formula C6H7NO2S . It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, agrochemical development, and materials science, where the thiazole core is a privileged scaffold for biological activity .

Beyond a Simple Thiazole: Why Ethyl Thiazole-2-carboxylate Cannot Be Arbitrarily Replaced


While the thiazole ring is a common motif in many biologically active molecules, substituting ethyl thiazole-2-carboxylate with a generic 'thiazole derivative' is scientifically invalid. The specific substitution pattern at the 2-position, combined with the ethyl ester functionality, dictates distinct chemical reactivity, physicochemical properties (e.g., solubility and lipophilicity), and ultimately, the compound's behavior in synthetic transformations and biological systems . These parameters are not interchangeable across analogs, leading to divergent outcomes in reaction yields, purification challenges, and biological activity. The following quantitative evidence demonstrates where this specific compound differentiates itself from close structural analogs, informing rational selection for procurement and experimental design .

Quantitative Differentiation of Ethyl Thiazole-2-carboxylate (CAS 14527-42-5) Against Its Closest Analogs


Physicochemical Property Differentiation: Aqueous Solubility vs. Thiazole-2-carboxylic Acid

The ethyl ester moiety of ethyl thiazole-2-carboxylate confers distinct physicochemical properties compared to its direct acid analog. The calculated aqueous solubility for the ethyl ester is 4.1 g/L at 25 ºC [1], which, while still limited, represents a substantial improvement in handling and reactivity profile in organic media compared to the corresponding carboxylic acid, which is known to be highly soluble in water but poorly soluble in many organic solvents. This difference is critical for synthetic applications requiring non-aqueous conditions.

Medicinal Chemistry Drug Discovery Formulation Science

Lipophilicity and Permeability: Predicted logP vs. Methyl Ester Analog

The predicted lipophilicity of ethyl thiazole-2-carboxylate is a key differentiator from the smaller methyl ester analog. The consensus log P_o/w (average of five prediction methods) for the target compound is 1.39 . While experimental data for the methyl ester (methyl thiazole-2-carboxylate) is not directly provided in the same dataset, the additional carbon in the ethyl chain is a well-established factor that consistently increases log P by approximately 0.5 units [1]. This increase suggests that the ethyl ester is more lipophilic, which can significantly impact its membrane permeability and distribution profile if the final drug candidate retains the ester, or if it serves as a prodrug.

Medicinal Chemistry ADME Computational Chemistry

Synthetic Efficiency: High-Yielding, Scalable Production Method

A key differentiator for ethyl thiazole-2-carboxylate is the existence of a robust, high-yielding synthetic protocol suitable for multi-gram to hundred-gram scale. A patent-derived method reports the preparation from 2-(trimethylsilyl)thiazole and ethyl chloroformate in toluene, yielding the title compound in 99% yield (134 g from a 135 g starting material reaction) [1]. This contrasts with many other thiazole derivatives that may require more complex, multi-step sequences, lower-yielding steps, or expensive catalysts, thereby increasing procurement cost and supply uncertainty.

Process Chemistry Medicinal Chemistry Scale-up

Enzymatic Reactivity: Differentiated Substrate Profile vs. Thiazole-2-carboxylic Acid

In enzymology studies, ethyl thiazole-2-carboxylate acts as a substrate for serine proteases and amidases in enzyme assays, a property not shared by its acid analog without prior activation . The ethyl ester group allows for direct measurement of hydrolytic activity, providing a convenient assay for enzyme kinetics. This contrasts with thiazole-2-carboxylic acid, which would require coupling to a chromogenic or fluorogenic leaving group to be used in similar assays.

Biochemistry Enzymology Chemical Biology

Application Scenarios for Ethyl Thiazole-2-carboxylate (CAS 14527-42-5) Based on Verifiable Differentiation


Preferred Scaffold for CNS-Penetrant Drug Discovery Programs

Given its moderate lipophilicity (consensus logP 1.39) and small molecular size, ethyl thiazole-2-carboxylate serves as an ideal starting fragment for CNS drug discovery . Its physicochemical profile is in a range known to favor blood-brain barrier penetration. In contrast, the more polar acid analog or the less lipophilic methyl ester would likely require additional synthetic steps to optimize for CNS penetration. Researchers can purchase this building block with the confidence that it provides a favorable starting point for CNS-focused medicinal chemistry campaigns, supported by quantitative predictions of its physicochemical properties.

High-Throughput and Large-Scale Synthesis of Thiazole-Containing Libraries

The high-yielding, scalable synthesis of this compound (99% yield on a >100 g scale) makes it the compound of choice for generating large, diverse compound libraries for high-throughput screening. Its cost-effectiveness and reliable supply chain, underpinned by a straightforward synthetic route, allow medicinal chemistry groups to plan ambitious library synthesis without the risk of supply chain bottlenecks or prohibitive costs. This is a key differentiator from other, more complex thiazole derivatives where the synthetic route may be a limiting factor for large-scale use.

Substrate for High-Throughput Screening of Esterase and Protease Activity

As a defined substrate for serine proteases and amidases in enzyme assays , this compound is a valuable tool for high-throughput screening (HTS) campaigns focused on identifying enzyme inhibitors or activators. The ready availability and commercial sourcing of this compound eliminate the need for internal synthesis and quality control, accelerating assay development. This scenario is not feasible with the corresponding acid analog, which would require additional, often complex, chemical modification before it could be used in similar assays.

Efficient Synthesis of 2-Substituted Thiazoles via Hydrolysis and Subsequent Functionalization

The ethyl ester functionality provides a convenient, orthogonal protecting group for the carboxylic acid. In a synthetic sequence where other functional groups need to be manipulated under conditions that would be incompatible with a free carboxylic acid, the ethyl ester can remain intact and be selectively hydrolyzed at the final stage. The high yield and straightforward synthesis of this compound ensure a reliable and cost-effective source of this protected building block, which is superior to purchasing the more polar and potentially reactive thiazole-2-carboxylic acid directly.

Technical Documentation Hub

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